

Data Presentation: A Comparative Look at Polymerization Kinetics

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Compound of Interest

Compound Name: but-3-enamide;hydron

Cat. No.: B12845355

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The following table summarizes key kinetic parameters for the free-radical polymerization of acrylamide in aqueous solutions. These values provide a reference for what might be expected in kinetic studies of but-3-enamide, although experimental determination is essential.

Kinetic Parameter	Acrylamide	But-3-enamide
Propagation Rate Constant (k_p)	$\sim 3.93 \times 10^4 \text{ L mol}^{-1} \text{ s}^{-1}$ at 25°C[1]	To be determined
Overall Activation Energy (E_a)	24.65 - 48.4 kJ/mol[2][3][4]	To be determined
Order of Reaction w.r.t. Monomer	Typically > 1 (e.g., 1.2 - 1.5), deviating from ideal kinetics[5]	To be determined
Order of Reaction w.r.t. Initiator	~ 0.5 , consistent with classical radical polymerization kinetics[3][4][6]	To be determined
Enthalpy of Polymerization (ΔH_p)	Approximately -17 to -20 kcal/mol[7]	To be determined

Experimental Protocols: Investigating Polymerization Kinetics

A robust method for determining the kinetics of polymerization for a new monomer like but-3-enamide is dilatometry. This technique measures the volume contraction of the reaction mixture as the monomer is converted to the denser polymer, allowing for continuous monitoring of the polymerization rate.

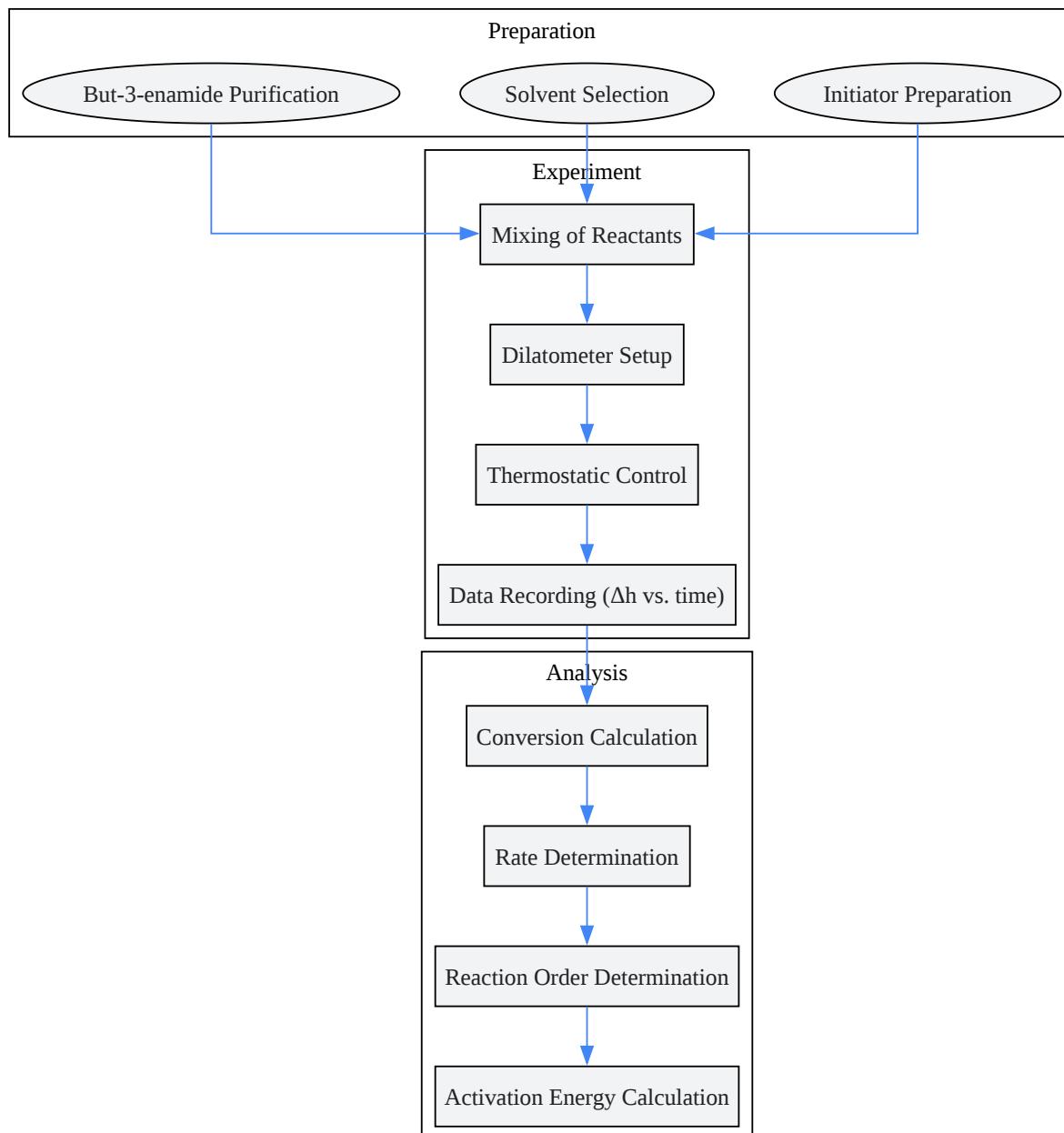
Detailed Protocol for Kinetic Study using Dilatometry

- Monomer and Reagent Preparation:
 - Synthesize and purify but-3-enamide to remove any inhibitors or impurities that could affect the polymerization kinetics.
 - Select a suitable solvent and a free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or potassium persulfate for aqueous solutions).
 - Prepare stock solutions of the monomer and initiator at known concentrations.
- Dilatometer Setup:
 - A dilatometer, a glass vessel with a precision-bore capillary tube, is used.[\[8\]](#)[\[9\]](#)
 - Clean and dry the dilatometer thoroughly.
 - Calculate the required volume of the reaction mixture to ensure the liquid level remains within the graduated portion of the capillary throughout the experiment.[\[8\]](#)
- Reaction Initiation and Data Collection:
 - Charge the dilatometer with the precise volumes of the but-3-enamide and solvent solutions.
 - Place the dilatometer in a constant-temperature water bath to allow it to reach thermal equilibrium.
 - Add the initiator solution to the dilatometer to start the polymerization.
 - Record the initial height of the liquid in the capillary (h_0) at time $t=0$.

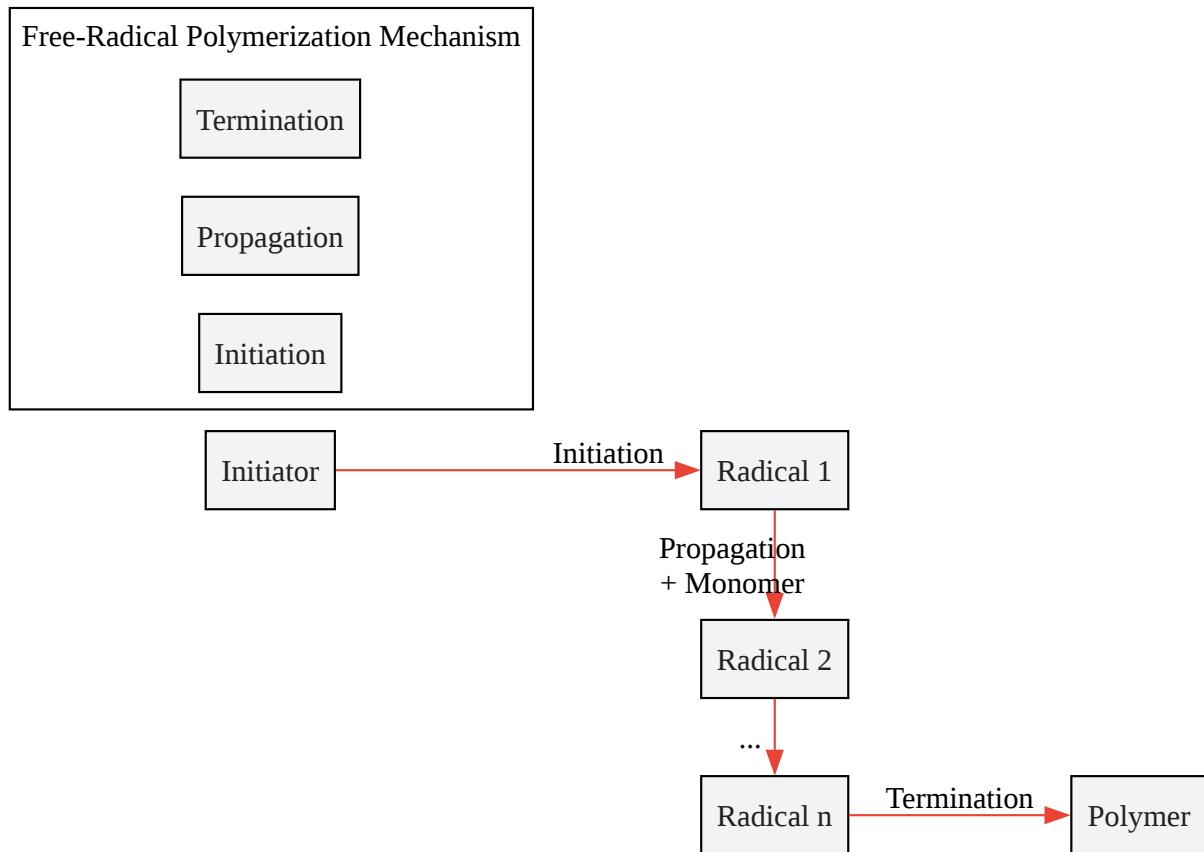
- Monitor and record the change in the liquid height (h_t) at regular time intervals.
- Data Analysis:
 - The fractional conversion of the monomer at any given time can be calculated from the change in volume.
 - The rate of polymerization (R_p) is determined from the slope of the conversion versus time plot.
 - By varying the initial concentrations of the monomer and initiator, the order of the reaction with respect to each component can be determined.
 - Conducting the experiment at different temperatures allows for the calculation of the overall activation energy using the Arrhenius equation.

Visualization of Experimental Workflow and Polymerization Mechanism

To visually represent the process, the following diagrams have been generated using the DOT language.

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Experimental workflow for kinetic studies of but-3-enamide polymerization.



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General mechanism of free-radical polymerization.

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